![molecular formula C13H15N3O5S2 B5558289 N-(5-methyl-3-isoxazolyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B5558289.png)
N-(5-methyl-3-isoxazolyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves strategic combinations of precursor molecules through reactions that introduce the desired functional groups and structural frameworks. For example, Schöllkopf et al. (1973) detailed the synthesis of N-(1-Arylsulfonyl-1-alkenyl)-formamides through the reaction of potassium arylsulfonylisocyanomethanides with carbonyl compounds, which could potentially be adapted for the synthesis of compounds with similar structural features (Schöllkopf, Schröder, & Blume, 1973).
Molecular Structure Analysis
The molecular structure of compounds like N-(5-methyl-3-isoxazolyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be elucidated through techniques such as X-ray crystallography. For example, the structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined through X-ray diffraction, providing insights into the molecular conformation and intermolecular interactions that could be relevant for understanding the structure of related compounds (Anonymous, 2004).
Chemical Reactions and Properties
Compounds containing isoxazole, thiophene, and sulfonamide groups can participate in various chemical reactions, offering a range of reactivities due to the presence of these heterocycles. For instance, isoxazole derivatives have been engaged in chemoselective nucleophilic chemistry, demonstrating the versatile reactivity of the isoxazole ring system (Yu et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
N-(5-methyl-3-isoxazolyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been involved in research focusing on the synthesis and chemical properties of isoxazoles. For instance, Balasubramaniam, Mirzaei, and Natale (1990) explored the metalation and electrophilic quenching of isoxazoles, indicating a pathway for synthesizing thioalkyl derivatives of isoxazoles, which are relevant in medicinal chemistry and material science (Balasubramaniam, Mirzaei, & Natale, 1990).
Pharmacological Studies
In pharmacology, compounds containing isoxazole and morpholine moieties, like the one , have been synthesized and evaluated for their antimicrobial properties. For instance, Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents, highlighting the significance of these compounds in developing new therapeutic agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Biochemical Applications
The biochemical applications of such compounds include their role in enzyme inhibition and receptor antagonism. For example, Supuran, Maresca, Gregáň, and Remko (2013) reported on aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating the utility of these compounds in studying enzyme mechanisms and potential therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Antitumor Activity
A significant area of research is the exploration of antitumor activities of derivatives of compounds similar to N-(5-methyl-3-isoxazolyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. Liu, Lin, Penketh, and Sartorelli (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated them for antineoplastic activity, highlighting the potential of such compounds in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-9-6-12(15-21-9)14-13(17)11-7-10(8-22-11)23(18,19)16-2-4-20-5-3-16/h6-8H,2-5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPBHQTHGRWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide |
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